5-Fluorouracil 1,4-dioxane (4/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

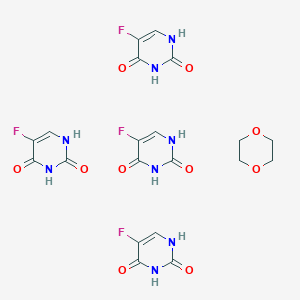

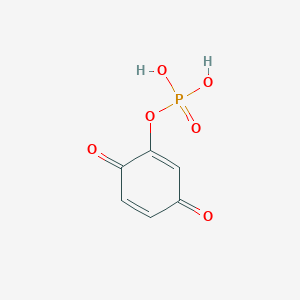

5-Fluorouracil 1,4-dioxane (4/1) is a solvate compound formed by the combination of 5-fluorouracil and 1,4-dioxane in a 4:1 molar ratio. This compound crystallizes in the triclinic space group and is known for its unique structural properties, where ribbons of 5-fluorouracil molecules are joined by 1,4-dioxane-mediated interactions, forming sheets parallel to specific planes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-fluorouracil 1,4-dioxane (4/1) involves dissolving 5-fluorouracil in 1,4-dioxane and allowing the solution to evaporate slowly. This method results in the formation of crystals of the solvate .

Industrial Production Methods: While specific industrial production methods for this solvate are not extensively documented, the general approach involves solvent evaporation techniques under controlled conditions to ensure the formation of the desired crystalline structure .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorouracil 1,4-dioxane (4/1) undergoes various chemical reactions, including hydrogen bonding interactions. The 5-fluorouracil component can participate in typical reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in reactions involving 5-fluorouracil include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents that facilitate the desired reaction pathways .

Major Products Formed: The major products formed from reactions involving 5-fluorouracil typically include modified nucleotides and other derivatives that retain the fluorinated pyrimidine structure .

Scientific Research Applications

5-Fluorouracil 1,4-dioxane (4/1) has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties and interactions of solvates. In biology and medicine, 5-fluorouracil is a well-known chemotherapeutic agent used to treat various cancers, including colorectal, breast, and head and neck cancers . The solvate form can be used to investigate the stability and solubility of 5-fluorouracil in different environments .

Mechanism of Action

The mechanism of action of 5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid function. It inhibits the enzyme thymidylate synthase, which is crucial for DNA synthesis, resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells . The 1,4-dioxane component acts as a solvent, facilitating the delivery and stability of 5-fluorouracil .

Comparison with Similar Compounds

5-Fluorouracil: The parent compound, widely used in chemotherapy.

Capecitabine: An oral prodrug of 5-fluorouracil, used for similar therapeutic purposes.

Tegafur: Another prodrug of 5-fluorouracil, often used in combination therapies.

Uniqueness: 5-Fluorouracil 1,4-dioxane (4/1) is unique due to its solvate structure, which enhances the stability and solubility of 5-fluorouracil. This property can be particularly useful in pharmaceutical formulations where solubility and stability are critical factors .

Properties

CAS No. |

828935-43-9 |

|---|---|

Molecular Formula |

C20H20F4N8O10 |

Molecular Weight |

608.4 g/mol |

IUPAC Name |

1,4-dioxane;5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/4C4H3FN2O2.C4H8O2/c4*5-2-1-6-4(9)7-3(2)8;1-2-6-4-3-5-1/h4*1H,(H2,6,7,8,9);1-4H2 |

InChI Key |

DADBWGOMTNQFCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCO1.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)

![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)

![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)

![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)

![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)

![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)

methylidene}amino]benzoic acid](/img/structure/B12535877.png)

![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)

![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)